molecular formula C19H19N3O2 B2426179 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile CAS No. 478046-64-9

4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile

Cat. No.: B2426179
CAS No.: 478046-64-9
M. Wt: 321.38
InChI Key: LRIIVXZUYRATHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile is an organic compound with the molecular formula C19H19N3O2. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[4-(4-methoxybenzoyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-24-18-8-4-16(5-9-18)19(23)22-12-10-21(11-13-22)17-6-2-15(14-20)3-7-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIIVXZUYRATHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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